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Compound of Interest

Compound Name: Perfluorobutyl iodide

Cat. No.: B025838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for
perfluorobutyl iodide (CF3(CF2)sl), also known as 1-iodononafluorobutane. The information
presented herein is essential for the characterization and analysis of this compound in research
and development settings. All quantitative data is summarized in structured tables for ease of
reference, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds.
Both 1°F and 13C NMR provide critical information about the chemical environment of the
fluorine and carbon atoms within the perfluorobutyl iodide molecule.

9F NMR Spectroscopy

The °F NMR spectrum of perfluorobutyl iodide is characterized by four distinct signals
corresponding to the four different fluorine environments. The chemical shifts are reported
relative to CFCIs (0 ppm).
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Assignment Chemical Shift (6, ppm)
CF3-CF2-CF2-CF2-l -81.1

CF3-CF2-CF2-CF2-l -125.5

CF3-CF2-CF2-CF2-l -118.0

CF3-CF2-CF2-CF2-l -64.2

Note: Specific coupling constant data for 1°F-1°F interactions were not available in the searched
literature. The spectrum would exhibit complex splitting patterns due to these couplings.

3C NMR Spectroscopy

The 13C NMR spectrum of perfluorobutyl iodide shows four resonances, each split into
complex multiplets due to coupling with the adjacent fluorine atoms.

C-F Coupling Constants (J,

Assignment Chemical Shift (6, ppm) H2)

z
CF3-CF2-CF2-CF2-l 118.1 (quartet) WUCF =277 Hz
CF3-CF2-CF2-CFa-| 110.0 (triplet) 1JCF = 260 Hz
CF3-CF2-CF2-CF2-l 107.5 (triplet) 1JCF = 260 Hz
CF3-CF2-CF2-CF2-I -3.9 (triplet) JCF =330 Hz

Note: The presented coupling constants are typical for perfluoroalkyl chains and are provided
as approximate values for interpretation.

Infrared (IR) Spectroscopy

The IR spectrum of perfluorobutyl iodide is dominated by strong absorptions corresponding

to the C-F bond stretching vibrations.
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Wavenumber (cm~?) Intensity Assignment

1350 - 1100 Strong C-F Stretching Vibrations
800 - 600 Medium C-F Bending Vibrations
~530 Medium C-I Stretching Vibration

Mass Spectrometry (MS)

Electron ionization mass spectrometry of perfluorobutyl iodide results in a characteristic

fragmentation pattern. The molecular ion peak is often observed, although it may be of low

abundance.
mlz Relative Abundance (%) Assignment
346 Low [CaFol]* (Molecular lon)
219 High [CaFs]*
169 High [C3F7]*
131 High [CsFs]*
119 High [CaFs]*
100 Medium [C2Fa]*
69 Very High (Base Peak) [CF3]*
127 Medium [+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (*°F and *3C)

A sample of perfluorobutyl iodide (typically 5-20 mg) is dissolved in a deuterated solvent
(e.g., CDCls, 0.5-0.7 mL) in a 5 mm NMR tube. *°F NMR spectra are acquired on a
spectrometer operating at a frequency of 470 MHz or higher. Chemical shifts are referenced
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externally to CFClIs (0 ppm). For 3C NMR, spectra are typically acquired on a 125 MHz or
higher spectrometer. Due to the low natural abundance of 13C and the complexities of C-F
coupling, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Proton decoupling is standard for 133C NMR.

Infrared (IR) Spectroscopy

For liquid samples like perfluorobutyl iodide, a neat spectrum can be obtained. A drop of the
liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The plates are
then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto
the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the
GC, where it is vaporized and separated from any impurities. The eluted compound then enters
the ion source of the mass spectrometer. In the El source, the gaseous molecules are
bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and
fragmentation.[2][3][4] The resulting positively charged ions are then accelerated and
separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2][3]

Visualizations

To illustrate the workflow of spectroscopic analysis, the following diagram is provided.
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Caption: Workflow for the spectroscopic analysis of Perfluorobutyl iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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